2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, also known as propylcysteine hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2S. It is a derivative of cysteine, an amino acid, with a propyl group attached to the sulfur atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of cysteine with propyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the continuous addition of propyl chloride to a reaction mixture containing cysteine and triethylamine, with the reaction mixture being stirred and maintained at a controlled temperature.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of disulfides or sulfonic acids.
Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in proteomics research to study protein structure and function.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a precursor for the synthesis of other bioactive molecules, and its sulfhydryl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
N-acetylcysteine
S-ethylcysteine
S-propylcysteine
Properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXRLFIQQTMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396966-74-7 | |
Record name | 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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